4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Physicochemical characterization Process chemistry Purification optimization

4-Bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (also known as 4-bromo-7-cyano-6-azaindole) is a heterocyclic building block belonging to the pyrrolo[2,3-c]pyridine (6-azaindole) family. It features a bromine atom at the 4-position and a nitrile (cyano) group at the 7-position of the fused bicyclic scaffold.

Molecular Formula C8H4BrN3
Molecular Weight 222.04 g/mol
CAS No. 1190320-76-3
Cat. No. B3219803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
CAS1190320-76-3
Molecular FormulaC8H4BrN3
Molecular Weight222.04 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=CN=C2C#N)Br
InChIInChI=1S/C8H4BrN3/c9-6-4-12-7(3-10)8-5(6)1-2-11-8/h1-2,4,11H
InChIKeyFKXSLLRMPKFCPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (CAS 1190320-76-3): Core Scaffold Identity and Procurement Context


4-Bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (also known as 4-bromo-7-cyano-6-azaindole) is a heterocyclic building block belonging to the pyrrolo[2,3-c]pyridine (6-azaindole) family. It features a bromine atom at the 4-position and a nitrile (cyano) group at the 7-position of the fused bicyclic scaffold . The 6-azaindole core is a privileged structure in medicinal chemistry, recognized as a biological isostere of indole and deployed extensively in kinase inhibitor, bromodomain inhibitor, and acid pump antagonist programs [1]. The specific 4-bromo-7-carbonitrile substitution pattern provides a dual-handle architecture: the C4–Br bond serves as a versatile cross-coupling site (Suzuki, Sonogashira, Buchwald-Hartwig), while the electron-withdrawing C7–CN group modulates ring electronics and can participate in subsequent transformations or target-binding interactions . This compound is commercially available from multiple vendors at purities ranging from 95% to 97% (HPLC) .

Why 4-Bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile Cannot Be Replaced by Its 3-Bromo, 3-Iodo, 5-Chloro, or Non-Halogenated Analogs


Within the pyrrolo[2,3-c]pyridine-7-carbonitrile chemotype, shifting the halogen from the 4-position to the 3-position, changing the halogen identity (Br → Cl or I), or removing the halogen entirely produces measurable changes in physicochemical properties and, by class-level inference, divergent synthetic reactivity and biological vector trajectories . The 3-bromo regioisomer (CAS 1190318-54-7) exhibits a boiling point approximately 35 °C higher (457.8 vs. 422.5 °C) and a flash point approximately 21 °C higher (230.6 vs. 209.3 °C), indicating different intermolecular interactions that affect purification and handling . The 3-iodo analog (CAS 1190314-92-1) shows a further elevation in boiling point (477.7 °C) and a substantially higher density (2.1 vs. 1.9 g/cm³), consistent with the greater polarizability of iodine . The non-halogenated parent scaffold (CAS 1159827-11-8) lacks the critical C–Br cross-coupling handle entirely, precluding its use in modular SAR exploration via palladium-catalyzed reactions . The 5-chloro analog (CAS 2231673-79-1) presents a less reactive C–Cl bond, which requires harsher coupling conditions and limits the scope of compatible reaction partners relative to the aryl bromide [1]. These differences mean that procurement of an incorrect analog will alter the synthetic route, the accessible chemical space, and potentially the biological profile of downstream products.

Quantitative Differentiation Evidence: 4-Bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile vs. Closest Analogs


Boiling Point: 4-Bromo Regioisomer Shows ~35 °C Lower Boiling Point Than 3-Bromo Isomer, Facilitating Distillation-Based Purification

The target compound (4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile) has a predicted boiling point of 422.5±40.0 °C at 760 mmHg. Its regioisomer, 3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (CAS 1190318-54-7), displays a boiling point of 457.8±40.0 °C under identical conditions, a difference of approximately 35 °C . The 3-iodo analog (CAS 1190314-92-1) boils even higher at 477.7±40.0 °C (~55 °C above the 4-Br compound), while the non-halogenated parent scaffold boils at 405.3±25.0 °C . This indicates that the 4-bromo substitution pattern results in weaker intermolecular interactions compared to the 3-bromo or 3-iodo arrangements, translating to lower energy requirements for distillation and sublimation-based purification workflows.

Physicochemical characterization Process chemistry Purification optimization

Flash Point: 4-Bromo Exhibits the Lowest Flash Point Among Halogenated 7-Carbonitrile Analogs, Relevant to Shipping and Storage Classification

The predicted flash point of 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is 209.3±27.3 °C. This is lower than the 3-bromo regioisomer (230.6±27.3 °C, a difference of ~21 °C) and the 3-iodo analog (242.7±27.3 °C, a difference of ~33 °C) . The non-halogenated parent scaffold has a substantially lower flash point of 134.8±8.3 °C . The flash point of the 4-bromo compound sits in an intermediate range that may influence dangerous goods classification and shipping requirements compared to the higher-flash-point 3-substituted analogs.

Safety assessment Transport classification Laboratory handling

Lipophilicity (LogP): Measured LogP of 1.45 Positions the 4-Bromo Compound in a Favorable Drug-Like Lipophilicity Window

The 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile has a computed LogP of 1.45 . Within the 1H-pyrrolo[2,3-c]pyridine-7-carbonitrile series, LogP data is publicly available only for this specific regioisomer from Chemsrc, limiting direct head-to-head comparison. However, as a class-level benchmark, the 6-azaindole scaffold has been shown to offer favorable developability profiles. Panchal et al. (2009) reported that the 1H-pyrrolo[2,3-c]pyridine template, after optimization, yielded molecules with improved in vitro characteristics versus the clinical candidate AR-H047108 and comparable to the clinically efficacious AZD-0865 in the potassium-competitive acid blocker (pCAB) program [1]. A LogP of 1.45 falls within the optimal range for oral drug-likeness (typically LogP 1–3), suggesting that downstream derivatives built from this building block may retain favorable permeability and solubility characteristics.

Drug-likeness Lipophilicity optimization ADME prediction

Cross-Coupling Reactivity: Aryl Bromide at C4 Provides a Balanced Reactivity Profile for Palladium-Catalyzed Transformations vs. Chloro and Iodo Analogs

The C4–Br bond in the target compound serves as a substrate for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings . In the general reactivity hierarchy for aryl halides in Pd-catalyzed cross-coupling, Ar–I > Ar–Br >> Ar–Cl [1]. The 5-chloro analog (CAS 2231673-79-1) contains a less reactive C–Cl bond that typically requires higher temperatures, stronger bases, or specialized ligand systems for efficient coupling. Conversely, the 3-iodo analog (CAS 1190314-92-1), while more reactive, may suffer from competing dehalogenation side reactions and reduced selectivity in polyfunctional settings. The 4-bromo compound occupies the 'sweet spot'—sufficiently reactive for efficient coupling under mild conditions, yet sufficiently stable to minimize unwanted side reactions. Additionally, the 4-position regiochemistry, as distinct from the 3-position, provides a different exit vector for substituent introduction, enabling exploration of divergent chemical space in structure-activity relationship (SAR) campaigns [2].

Synthetic chemistry Cross-coupling C–C bond formation SAR exploration

Scaffold-Level Biological Validation: 1H-Pyrrolo[2,3-c]pyridine Core Delivers Sub-30 nM Potency in Acid Pump Antagonist Assays

While no direct biological data is publicly available for 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile itself, the core 1H-pyrrolo[2,3-c]pyridine scaffold has been validated in quantitative biological assays. Yoon et al. (2010) reported that optimized 1H-pyrrolo[2,3-c]pyridine derivatives bearing substituents at N1, C5, and C7 positions achieved H⁺/K⁺ ATPase IC₅₀ values of 28 nM (compound 14f) and 29 nM (compound 14g) in hog gastric mucosa assays [1]. Furthermore, Panchal et al. (2009) demonstrated that the 1H-pyrrolo[2,3-c]pyridine template, after systematic optimization, produced molecules with improved in vitro characteristics versus the reported clinical candidate AR-H047108 [2]. These data establish the scaffold's capacity to deliver potent, developable lead compounds when appropriately functionalized—a capability directly relevant to procurement decisions for building blocks that install this core.

Gastric acid secretion H⁺/K⁺ ATPase Potassium-competitive acid blocker

Commercial Availability: Multi-Vendor Supply with 95–97% Purity Enables Reliable Procurement for SAR Campaigns

4-Bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (CAS 1190320-76-3) is commercially available from multiple vendors with documented purity specifications. LeYan offers the compound at 97% purity (Catalog No. 2006741) . ChemicalBook listings include suppliers offering 95% HPLC purity and 97% purity in packaging sizes from 1 g to 1 kg . Suzhou Shiyabiopharm provides the compound at >95% purity . CheMenu lists catalog number CM546584 at 95%+ purity . In contrast, certain comparator analogs (e.g., 5-chloro derivative CAS 2231673-79-1) have more limited vendor listings with fewer documented purity specifications . Multi-vendor availability reduces single-source supply risk and enables competitive pricing for procurement at scale.

Supply chain Commercial sourcing Quality control

Procurement-Driven Application Scenarios for 4-Bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (CAS 1190320-76-3)


Kinase Inhibitor Library Synthesis via C4 Suzuki Diversification

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries can exploit the C4–Br bond of 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile as a modular diversification point for Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids. The 6-azaindole scaffold is a validated kinase hinge-binding motif, and the electron-withdrawing C7–CN group can engage in hydrogen-bond interactions within the kinase active site. The balanced reactivity of the aryl bromide (versus less reactive chloride or potentially labile iodide analogs) enables efficient parallel synthesis with a broad scope of boronic acid partners under standardized coupling conditions [1]. The scaffold's biological precedent includes the 1H-pyrrolo[2,3-c]pyridine core delivering sub-30 nM potency in H⁺/K⁺ ATPase inhibition, demonstrating the template's capacity for high-affinity target engagement when appropriately elaborated [2].

Bromodomain Inhibitor Development: 6-Azaindole as an Indole Bioisostere with Enhanced Polarity

The 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold serves as a more polar bioisostere of indole, a privileged core in bromodomain and BET inhibitor programs. The C7–CN group further increases polarity and may form specific interactions with the acetyl-lysine recognition pocket. The C4–Br handle enables late-stage diversification to explore selectivity across the BET family (BRD2, BRD3, BRD4, BRDT). The computed LogP of 1.45 for the building block suggests that elaborated derivatives may retain favorable drug-like lipophilicity, an important consideration given that many bromodomain inhibitors suffer from excessive lipophilicity .

Acid Pump Antagonist (P-CAB) Lead Optimization Using Dual-Handle SAR Exploration

Building on the validated 1H-pyrrolo[2,3-c]pyridine scaffold from the potassium-competitive acid blocker (P-CAB) program—where optimized derivatives achieved H⁺/K⁺ ATPase IC₅₀ values of 28–29 nM [2]—the 4-bromo-7-carbonitrile building block enables systematic exploration of the N1, C4, C5, and C7 substitution vectors identified in the Yoon et al. (2010) SAR study. The C4–Br serves as a site for introducing hydrophobic substituents via cross-coupling, while the C7–CN can be reduced to the aminomethyl or transformed into various heterocycles, mapping directly onto the key pharmacophoric elements identified in the APA lead series.

Agrochemical Intermediate: Microbiocidal Azaindole Derivatives

Patent literature (WO/2020/108078) describes microbiocidal azaindole and azaindazole derivatives with fungicidal activity [3]. The 4-bromo-7-carbonitrile-6-azaindole scaffold provides an entry point for synthesizing such agrochemical candidates, where the C4–Br enables introduction of lipophilic aryl groups to modulate target binding and environmental stability, while the C7–CN can function as a precursor to amide, thioamide, or heterocyclic bioisosteres commonly found in fungicide pharmacophores.

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